molecular formula C15H14Cl2N2OS B2916550 2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 312941-27-8

2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2916550
CAS No.: 312941-27-8
M. Wt: 341.25
InChI Key: PWIFMKIJSUPSAI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and helps in the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    6-methyl-2-benzothiazolamine: Studied for its potential as an anti-inflammatory agent.

    2,4-dichlorobenzamide: Used as a herbicide and in the synthesis of other bioactive compounds.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c1-8-2-5-12-13(6-8)21-15(18-12)19-14(20)10-4-3-9(16)7-11(10)17/h3-4,7-8H,2,5-6H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIFMKIJSUPSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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